molecular formula C14H20FN3O B2357998 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide CAS No. 338754-07-7

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide

Cat. No.: B2357998
CAS No.: 338754-07-7
M. Wt: 265.332
InChI Key: VDSQTUOHCQIFMI-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 4-position and a branched 2-methylpropanamide moiety at the 1-position. The 2-methylpropanamide group contributes to steric bulk and lipophilicity, which may enhance membrane permeability compared to linear analogs.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-14(2,13(16)19)18-9-7-17(8-10-18)12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSQTUOHCQIFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or fluorophenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Implications of Structural Differences

  • Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance binding to receptors with polar residues, while chlorine’s bulkiness could improve van der Waals interactions .
  • Branched vs.
  • Amide vs. Ester : The amide group in the target compound offers greater stability and hydrogen-bonding capacity, critical for sustained biological activity .

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant research findings.

  • Molecular Formula: C20_{20}H26_{26}FN3_3O2_2
  • Molecular Weight: 359.4 g/mol
  • CAS Number: 877632-65-0

The primary mechanism through which this compound exerts its biological effects involves interaction with various molecular targets, particularly in neurotransmitter systems and nucleoside transport processes.

Target Interactions

  • Equilibrative Nucleoside Transporters (ENTs):
    • The compound has been shown to inhibit ENTs, which play a crucial role in nucleoside transport and metabolism. This inhibition affects uridine and adenosine uptake, critical for cellular functions such as nucleotide synthesis and signaling.
    • The inhibition is characterized as irreversible and non-competitive, significantly reducing the maximum rate (Vmax) of uridine uptake without altering the Michaelis constant (Km).
  • Tyrosinase Inhibition:
    • Preliminary studies indicate that compounds related to the piperazine structure can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. For instance, derivatives have shown IC50_{50} values indicating strong inhibitory effects on tyrosinase activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

Study Biological Activity IC50_{50} Value Notes
Study ATyrosinase Inhibition0.18 µMCompound showed no cytotoxicity in B16F10 cells .
Study BENTs InhibitionNot specifiedSignificant reduction in uridine uptake observed.
Study CAntimelanogenic EffectsNot specifiedEffective without cytotoxicity .

Case Studies

  • Case Study on ENTs:
    • In vitro experiments demonstrated that this compound significantly inhibited uridine uptake in cellular models. The long-lasting effect suggests potential utility in therapeutic applications targeting nucleotide metabolism disorders.
  • Case Study on Tyrosinase:
    • A series of piperazine derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase. The results indicated that modifications to the piperazine structure could enhance inhibitory potency, with some derivatives achieving IC50_{50} values substantially lower than traditional inhibitors like kojic acid .

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